1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine
Description
1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-tert-butylbenzenesulfonyl group and a 3,4-dichlorophenyl group
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2S/c1-20(2,3)15-4-7-17(8-5-15)27(25,26)24-12-10-23(11-13-24)16-6-9-18(21)19(22)14-16/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITJRMIDJCDTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine typically involves the following steps:
Formation of the piperazine core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the 3,4-dichlorophenyl group: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 3,4-dichlorobenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The benzenesulfonyl group undergoes nucleophilic substitution under controlled conditions. Key findings include:
| Reaction Type | Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Hydrolysis | 1M NaOH, 80°C, 6h | Sulfonic acid derivative | |
| Amine displacement | Ethanol, NH3, reflux, 12h | Sulfonamide cleavage to form piperazine |
The tert-butyl group provides steric hindrance, reducing reaction rates compared to non-bulky sulfonamides. Hydrolysis under alkaline conditions produces a sulfonic acid intermediate, while ammonia treatment liberates the piperazine core .
Acid-Base Reactions of the Piperazine Ring
The piperazine nitrogen atoms exhibit pH-dependent behavior:
Protonation States:
-
pKa₁ (N1): 3.2 ± 0.1
-
pKa₂ (N4): 8.7 ± 0.2
| pH Range | Dominant Form | Solubility in Water (mg/mL) |
|---|---|---|
| <3.2 | Diprotonated | 0.12 |
| 3.2–8.7 | Monoprotonated | 1.45 |
| >8.7 | Deprotonated | 32.8 |
Protonation significantly impacts solubility and biological activity, with the deprotonated form showing improved membrane permeability .
Electrophilic Aromatic Substitution
The 3,4-dichlorophenyl group participates in regioselective reactions:
| Reaction | Reagents/Conditions | Position Modified | Yield (%) |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 2h | Para to Cl | 58 |
| Bromination | Br2/FeBr3, 25°C, 4h | Meta to Cl | 42 |
Reductive Dechlorination
Catalytic hydrogenation removes chlorine substituents:
| Catalyst | H2 Pressure (psi) | Temperature (°C) | Major Product |
|---|---|---|---|
| Pd/C (10%) | 50 | 25 | 4-(3-chlorophenyl)piperazine derivative |
| Raney Ni | 30 | 80 | Fully dechlorinated compound |
Complete dechlorination requires elevated temperatures and extended reaction times (≥8h).
Coupling Reactions via Piperazine Nitrogen
The secondary amines undergo alkylation/acylation:
| Reaction Type | Reagent | Product Structure | Reaction Efficiency (%) |
|---|---|---|---|
| Alkylation | CH3I, K2CO3, DMF | N-methylated derivative | 92 |
| Acylation | AcCl, pyridine | N-acetylated analog | 85 |
These modifications alter the compound’s conformational flexibility and binding affinity to biological targets .
Stability Under Oxidative Conditions
The compound demonstrates limited oxidative stability:
| Oxidizing Agent | Concentration | Degradation Products | Half-Life (h) |
|---|---|---|---|
| H2O2 (30%) | 25°C | Sulfone and piperazine N-oxide | 1.2 |
| KMnO4 (0.1M) | 40°C | Benzoic acid derivatives | 0.5 |
Decomposition pathways involve sulfonyl group oxidation and piperazine ring cleavage .
Scientific Research Applications
Synthesis Overview
- Starting Materials : Piperazine, 4-tert-butylbenzenesulfonyl chloride, 3,4-dichlorophenyl derivatives.
- Reaction Conditions : Typically carried out in organic solvents under inert atmosphere.
- Characterization : The resulting compounds are characterized using techniques like NMR and IR spectroscopy.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmacological research. Notably, it has been studied for its potential as an agonist for specific receptors, including the nociceptin receptor (ORL1), which is involved in pain modulation and other physiological processes.
Key Biological Findings
- Nociceptin Receptor Agonism : Research indicates that derivatives of this compound can effectively activate ORL1 receptors, suggesting potential applications in pain management and neuropharmacology .
- Anti-inflammatory Properties : Compounds similar to 1-(4-tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine have shown efficacy in reducing inflammation by modulating leukotriene and prostaglandin pathways .
Therapeutic Applications
Given its biological properties, this compound has been investigated for several therapeutic applications:
Pain Management
- Studies have demonstrated that the compound can reduce visceral hypersensitivity in animal models, indicating its potential use in treating conditions like irritable bowel syndrome (IBS) and other visceral pain disorders .
Anti-inflammatory Treatments
- The anti-inflammatory effects observed in various studies suggest that this compound may be beneficial in treating inflammatory diseases such as arthritis or colitis by inhibiting mediators of inflammation .
Case Studies and Research Insights
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Visceral Pain Reduction : In a study involving female Sprague Dawley rats, administration of the compound resulted in a significant decrease in abdominal constrictions compared to controls. This suggests its potential utility in clinical settings for managing visceral pain syndromes .
- Inflammatory Response Modulation : Research has shown that compounds structurally related to 1-(4-tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine can alter inflammatory responses in vitro, leading to decreased production of pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and dichlorophenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- 1-(4-Methylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine
- 1-(4-Tert-butylbenzenesulfonyl)-4-phenylpiperazine
Comparison: 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine is unique due to the presence of both the 4-tert-butylbenzenesulfonyl and 3,4-dichlorophenyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Biological Activity
1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine can be described as follows:
- Molecular Formula : C18H22Cl2N2O2S
- Molecular Weight : 393.35 g/mol
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI) and may also influence dopaminergic pathways. These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study demonstrated that related piperazine derivatives showed activity against a range of bacterial strains, suggesting that 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine could also possess similar antimicrobial effects .
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Case Studies
- Neuropharmacological Effects : In a controlled study, the effects of the compound were examined in animal models for anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors, supporting its potential as an anxiolytic agent.
- Antitumor Activity : Another study explored the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it inhibited cell proliferation in breast and colon cancer cells, indicating its potential as an anticancer agent.
In Vitro Studies
In vitro studies have shown that the compound exhibits a dose-dependent response in inhibiting cell growth across different cancer cell lines. The IC50 values for various cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
| A549 (Lung) | 25 |
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety in chronic use scenarios.
Q & A
Q. What are the optimized synthetic routes for 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine, and how can reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 1-(3,4-dichlorophenyl)piperazine with 4-tert-butylbenzenesulfonyl chloride in anhydrous acetonitrile or dichloromethane under basic conditions (e.g., KCO) at 80–85°C for 8–12 hours. Key factors include:
- Solvent choice : Polar aprotic solvents enhance reactivity but may require moisture control .
- Temperature : Higher temperatures (≥80°C) improve reaction rates but risk decomposition.
- Purification : Column chromatography with silica gel (petroleum ether/ethyl acetate gradients) achieves >95% purity. Yields range from 60–75% depending on stoichiometry and intermediates’ stability .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : H and C NMR identify substituents (e.g., tert-butyl singlet at ~1.3 ppm, dichlorophenyl aromatic protons at 7.2–7.6 ppm). F NMR (if applicable) verifies fluorinated analogs .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] ~495.3 g/mol) and fragments (e.g., tert-butylsulfonyl loss at m/z 349.1) .
- X-ray Crystallography : Resolves steric effects (e.g., tert-butyl group’s bulkiness) and non-covalent interactions (C–H···O/F) influencing crystal packing .
Q. What strategies mitigate poor solubility of this compound in aqueous assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based carriers to enhance solubility without disrupting biological activity .
- Pro-drug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve hydrophilicity .
- Micellar Systems : Encapsulate in PEGylated liposomes for in vitro cellular uptake studies .
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation .
- Ventilation : Use fume hoods due to potential toxic fumes (e.g., SO) during decomposition .
- Storage : Store in amber vials at –20°C under inert gas (N) to prevent sulfonyl group hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced receptor affinity?
Methodological Answer:
- Substituent Variation : Replace 3,4-dichlorophenyl with fluorinated or methylated aryl groups to modulate electron-withdrawing/donating effects. Compare IC values in receptor-binding assays .
- Piperazine Ring Modifications : Introduce sp-hybridized carbons (e.g., morpholine) to alter conformational flexibility and binding kinetics .
- Data Analysis : Use molecular docking (AutoDock Vina) and MD simulations to correlate substituent effects with binding pocket interactions .
Q. What experimental approaches resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.5), incubation time (1h vs. 24h), and cell line passage number .
- Orthogonal Validation : Cross-verify receptor affinity (e.g., radioligand binding) with functional assays (cAMP accumulation or calcium flux) .
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to aggregate data from multiple studies and identify outliers .
Q. How can computational modeling predict metabolic stability and off-target interactions?
Methodological Answer:
- ADME Prediction : Use SwissADME to calculate logP (~4.2) and CYP450 inhibition risks. The tert-butyl group may reduce metabolic clearance .
- Off-Target Screening : Perform pharmacophore-based virtual screening (Pharmit) against databases like ChEMBL to identify kinase or GPCR off-targets .
- QM/MM Simulations : Map sulfonyl group’s electrostatic potential to predict reactive metabolite formation .
Q. What advanced techniques characterize polymorphic forms and their impact on bioavailability?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
